molecular formula C12H20BClN2O2 B1408843 (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride CAS No. 1704073-96-0

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride

Cat. No.: B1408843
CAS No.: 1704073-96-0
M. Wt: 270.56 g/mol
InChI Key: GLNMCTLXDJBZKY-UHFFFAOYSA-N
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Description

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative featuring a piperazine moiety linked to a phenyl ring via an ethyl chain. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, making them valuable in Suzuki-Miyaura cross-coupling reactions and protease inhibition . This compound’s structure combines the electron-deficient boron atom with a piperazine group, a common pharmacophore in drug design due to its solubility-enhancing and hydrogen-bonding capabilities. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

[4-(1-piperazin-1-ylethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2.ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(5-3-11)13(16)17;/h2-5,10,14,16-17H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNMCTLXDJBZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCNCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can modify the piperazine ring or the phenyl group.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce boronic esters .

Mechanism of Action

The mechanism of action of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperazine ring can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent on Piperazine Linker Type Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid HCl None (piperazine) Ethyl Inferred: ~C₁₂H₁₉BClN₂O₂ ~270.5 (estimated) Suzuki coupling, protease inhibition
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid HCl Ethyl Direct attachment C₁₂H₁₉BClN₂O₂ 284.60 Higher lipophilicity
(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid HCl 2-Hydroxyethyl Carbonyl C₁₃H₂₀BClN₂O₄ 314.58 Enhanced solubility due to -OH group
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid HCl Methyl Carbamoyl C₁₃H₁₈BClN₃O₃ 327.57 (calculated) Improved hydrogen-bonding capacity

Key Findings:

The 2-hydroxyethyl substituent (CAS 957060-95-6) introduces a polar hydroxyl group, improving aqueous solubility (logP reduced by ~1.5 units) .

Linker Modifications :

  • Carbonyl linkers (e.g., in and ) reduce conformational flexibility but increase stability in hydrolytic environments .
  • Carbamoyl linkers (CAS 913835-43-5) enable stronger hydrogen-bonding interactions with biological targets, such as proteases or kinases .

Pharmacological Relevance :

  • Piperazine-containing boronic acids are prominent in protease inhibitor design (e.g., bortezomib analogs) .
  • The methylpiperazine variant (CAS 1704069-16-8) shows enhanced metabolic stability in preclinical studies due to reduced cytochrome P450 interactions .

Biological Activity

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring , which is further substituted with a piperazine moiety . The piperazine ring enhances solubility and may improve biological interactions, making it a candidate for therapeutic applications.

The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for enzyme inhibition and receptor binding studies. Specifically, it interacts with serine or threonine residues in enzyme active sites, potentially inhibiting their activity. The piperazine moiety may also interact with various biological targets, including neurotransmitter receptors, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in relation to:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of proteases and kinases, which are vital in cancer and diabetes pathways. Boronic acids are known to inhibit enzymes involved in glucose metabolism and cancer cell proliferation .
  • Serotonin Reuptake Inhibition : Similar compounds have shown potent serotonin (5-HT) reuptake inhibition, suggesting potential antidepressant properties. For instance, derivatives of piperazine have been evaluated for their ability to modulate serotonin levels in the brain .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes effectively. For example:

  • IC50 Values : Various studies report IC50 values in the micromolar range for enzyme inhibition, indicating moderate potency but significant potential for therapeutic applications .

Case Studies

Several case studies highlight the compound's efficacy:

  • A study on related piperazine derivatives showed promising results in reducing immobility times in forced swimming tests in rats, suggesting antidepressant-like effects .
  • Another investigation into boronic acid derivatives indicated their ability to form stable complexes with bacterial proteins, enhancing their antibacterial properties against pathogens like E. coli and Pseudomonas aeruginosa .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Bromophenylboronic AcidBromine substituent on phenylStronger electrophilic character due to bromine
4-(Piperidin-1-yl)phenylboronic AcidPiperidine instead of piperazineAlters solubility and interaction profile
4-Aminophenylboronic AcidAmino group on phenylPotentially different bioactivity due to amino group
3-Pyridylboronic AcidPyridine ring instead of phenylDifferent electronic properties affecting reactivity

This table illustrates how (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid stands out due to its specific functional groups and potential interactions within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride
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(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride

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